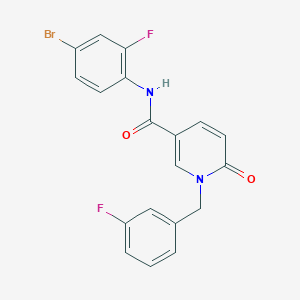
N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a complex organic molecule that likely possesses a dihydropyridine core, which is a common structure in various pharmacologically active compounds. The presence of bromo, fluoro, and carboxamide groups suggests that it could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been reported through a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation . The starting materials and reagents, such as pyridin-4-ol, 4-bromo-2-fluoroaniline, and N,N'-Carbonyldiimidazole, are used in a sequence of reactions to build the desired molecular structure. The synthesis process is monitored by techniques like TLC, and the final products are confirmed using spectroscopic methods such as NMR and mass spectrometry.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often confirmed by X-ray crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, was determined by single-crystal X-ray diffraction, which revealed hydrogen bonding forming infinite chains along a specific axis . Similarly, DFT studies can be used to calculate and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of the compound .
Chemical Reactions Analysis
Dihydropyridine compounds can undergo various chemical reactions due to their reactive sites. The presence of halogens like bromo and fluoro can facilitate nucleophilic substitution reactions, as seen in the synthesis of PET radiotracers where bromide is displaced by [18F]fluoride . The carboxamide group can participate in amidation reactions, and the aromatic rings can undergo electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their functional groups and molecular structure. They often exhibit good solubility in organic solvents, which is beneficial for their application in film formation and other material uses . The thermal stability of these compounds is generally high, with significant weight loss occurring only at elevated temperatures . The presence of halogens and the rigid molecular structure contribute to these properties.
Applications De Recherche Scientifique
Met Kinase Inhibition
A study discovered potent and selective Met kinase inhibitors, which included substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds showed improved enzyme potency and kinase selectivity, demonstrating potential in treating Met-dependent cancers (Schroeder et al., 2009).
Antimalarial Activity
Bromobenzothiophene carboxamide derivatives, including compounds with structural similarities to the compound , have been identified as potent inhibitors of Plasmodium enoyl‐acyl carrier protein (ACP) reductase. These compounds showed promise in the development of new antimalarial agents (Banerjee et al., 2011).
Orexin Receptor Antagonism
Research on selective Orexin-1 Receptor (OX1R) antagonists, such as compounds structurally related to the query compound, highlighted their role in reducing compulsive food intake in a binge-eating model in rats. This suggests potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Radiotracer Development for CB1 Cannabinoid Receptors
Studies on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) have been conducted. These include efforts to introduce fluorine atoms into the molecular structure, demonstrating the relevance of such compounds in neuroimaging research (Katoch-Rouse & Horti, 2003).
HIV Integrase Inhibition
Compounds with a dihydropyrimidine-4-carboxamide moiety have been identified as potent and selective HIV integrase inhibitors, offering insights into the design of antiviral agents for AIDS treatment. This highlights the potential of structurally similar compounds in antiviral therapy (Monteagudo et al., 2007; Pace et al., 2007).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-14-5-6-17(16(22)9-14)23-19(26)13-4-7-18(25)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSRQPPJANROET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

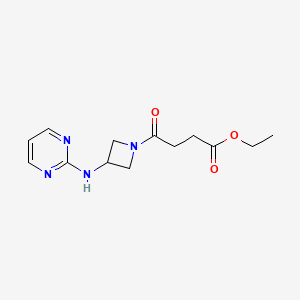
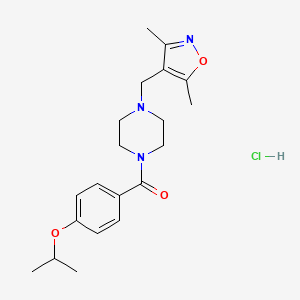

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
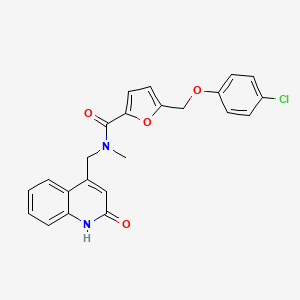
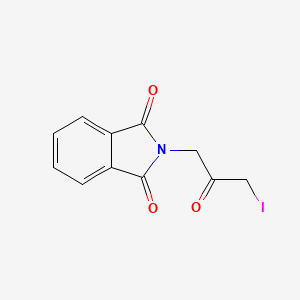
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)
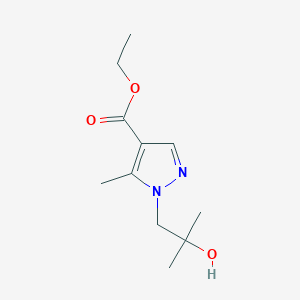
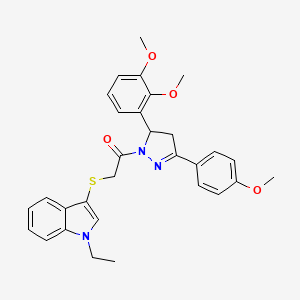
![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)